6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine
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Overview
Description
6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a methyl group and a methylsulfanyl group adds to its unique chemical properties. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
6-Methyl-4-(methylthio)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative, which are known to have various biological activities Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, including protein kinases (pks) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to inhibition of various enzymes and pathways . For instance, they can inhibit protein kinases, which are critical to the progression of cancer .
Biochemical Pathways
Thienopyrimidine derivatives, including 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine, can affect various biochemical pathways. They have been shown to inhibit de novo purine biosynthesis, a pathway critical for cell proliferation . They can also inhibit mitochondrial serine hydroxymethyl transferase 2 (SHMT2), a key enzyme in one-carbon metabolism .
Pharmacokinetics
Thienopyrimidine derivatives are known to have a degree of lipophilicity, allowing them to diffuse easily into cells .
Result of Action
Thienopyrimidine derivatives are known to have various pharmacological effects, including anticancer activities . They can inhibit the proliferation of cancer cells and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization reactions to form the desired thienopyrimidine structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrimidine derivatives .
Scientific Research Applications
6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 2-amino-4-methylthieno[2,3-d]pyrimidine and 4-methylthieno[2,3-d]pyrimidine share structural similarities with 6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine.
Pyridopyrimidines: These compounds also exhibit a fused ring system and possess similar biological activities.
Uniqueness: this compound is unique due to the presence of both a methyl group and a methylsulfanyl group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-methyl-4-methylsulfanylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-6-7(11-2)9-4-10-8(6)12-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASDGCNODVMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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